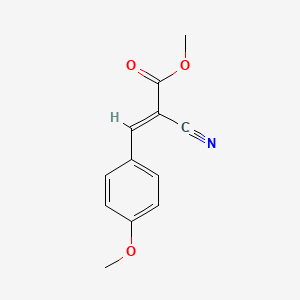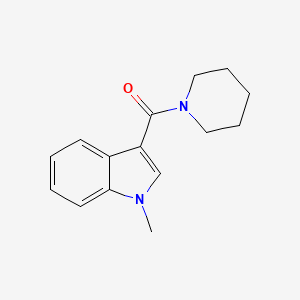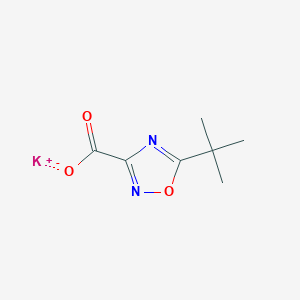
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” is also known as “2-Cyano-3-(4-methoxy-phenyl)-acrylic acid methyl ester”, “4-(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-ylanisole”, and "Methyl (2E)-2-cyano-3-(4-methoxyphenyl) prop-2-enoate" . It is an organic compound with the CAS number 14479-58-4 .
Molecular Structure Analysis
“this compound” has a molecular formula of C12H11NO3 . Its molecular weight is 217.22 .Physical and Chemical Properties Analysis
“this compound” is recommended to be stored at ambient temperature . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Corrosion Inhibition
A study conducted by Abu-Rayyan et al. (2022) explored the effectiveness of certain acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrated significant efficiency in protecting copper from corrosion, suggesting their potential use in industrial settings where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Optical Properties and Mechanofluorochromism
Qing‐bao Song et al. (2015) synthesized derivatives including 2-cyano-3-(4-methoxyphenyl)-2-propenamide, showcasing distinct optical properties due to their unique stacking modes. These derivatives display interesting mechanofluorochromic properties, which have potential applications in the field of advanced materials and optoelectronics (Qing‐bao Song et al., 2015).
Polymer Synthesis and Application
Research by Cao et al. (2008) involved synthesizing methacrylate monomers that contain acrylate derivatives like 2-cyano-3-(4-methoxyphenyl)-2-propenamide. These monomers were used in the creation of polymers with unique electronic properties and potential applications in photoinduced birefringence and surface relief grating (Cao et al., 2008).
Photoprotective Applications
Vinhal et al. (2016) designed a heterocyclic derivative, LQFM048, which included 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate as a component. This compound showed promise in the field of sunscreen products, offering photoprotective effects and presenting low acute toxicity, thus indicating potential for development in skin-care products (Vinhal et al., 2016).
Copolymerization for Material Properties
Research by Hussain et al. (2019) involved synthesizing and copolymerizing novel acrylates including 2-cyano-3-(4-methoxyphenyl)acrylate derivatives. These materials were analyzed for their thermal properties, indicating their potential use in a range of industrial and commercial applications (Hussain et al., 2019).
Safety and Hazards
“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with eyes or skin, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFCPVVFVXSZSK-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)





![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)

![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)
![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2834993.png)
![methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2834994.png)
![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2834996.png)
